

Halosulfuron-methyl chemical formula and molecular weight

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Compound of Interest

Compound Name: Halosulfuron-methyl

Cat. No.: B1672931

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An In-depth Technical Guide to **Halosulfuron-methyl**

Introduction

Halosulfuron-methyl is a selective, systemic post-emergence herbicide belonging to the sulfonylurea chemical family.[1] It is widely utilized in agriculture and turf management for the control of persistent weeds, particularly nutsedge (Cyperus species) and certain broadleaf weeds.[2][3] This technical guide provides a comprehensive overview of **Halosulfuron-methyl**, including its chemical properties, mechanism of action, relevant experimental protocols, and key application data, tailored for researchers, scientists, and professionals in drug and herbicide development.

Chemical and Physical Properties

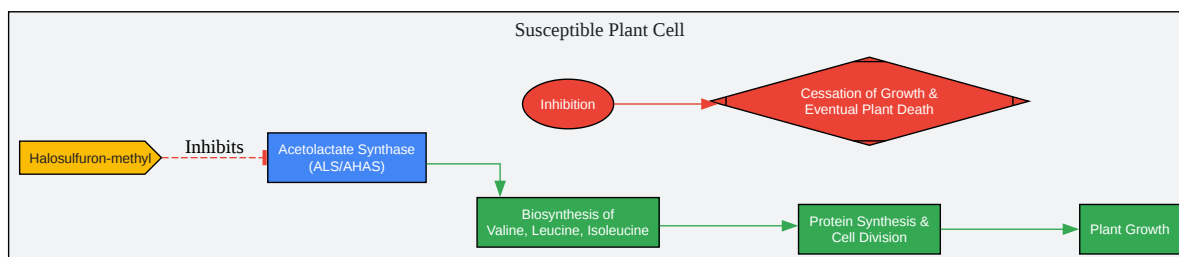
Halosulfuron-methyl is characterized by the following chemical and physical properties, which are crucial for its formulation and application.

Property	Value	References
Chemical Formula	C ₁₃ H ₁₅ ClN ₆ O ₇ S	[4][5]
Molecular Weight	434.81 g/mol	
CAS Number	100784-20-1	
IUPAC Name	methyl 3-chloro-5-[[[(4,6-dimethoxypyrimidin-2-yl)amino]carbonylsulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate	
Appearance	White powder	
Melting Point	175.5–177.2 °C	
Solubility in Water	0.015 g/L (pH 5), 1.65 g/L (pH 7) at 20 °C	
Solubility in Methanol	1.62 g/L at 20 °C	
Vapour Pressure	<0.01 mPa at 25 °C	
Partition Coefficient (logP)	-0.0186	

Mechanism of Action

The herbicidal activity of **Halosulfuron-methyl** is derived from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, cell division and plant growth.

Upon application, **Halosulfuron-methyl** is absorbed through the leaves, shoots, and roots of the target weed and is translocated systemically through both the xylem and phloem to the meristematic tissues. The inhibition of ALS leads to a rapid cessation of cell division and growth. Visible symptoms in susceptible plants, such as stunting, chlorosis, and necrosis of the growing points, typically develop over several weeks. The selectivity of **Halosulfuron-methyl** is attributed to the rapid metabolic detoxification of the compound in tolerant plant species.



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Mechanism of action of **Halosulfuron-methyl** in susceptible plants.

Experimental Protocols

Analytical Method for Halosulfuron-methyl Residue in Environmental Samples

This protocol outlines a general method for the determination of **Halosulfuron-methyl** and its metabolites in water, adaptable from procedures described by the US EPA. The primary analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

a. Sample Preparation and Extraction:

- For water samples, fortify a 10 mL aliquot in a 50-mL centrifuge tube.
- For soil samples, weigh 75 g of prepared soil into a 250 mL centrifuge bottle and extract with a 75% acetonitrile/25% water solution.
- For other matrices like bell peppers, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.
- Concentrate the extract to remove the organic solvent (e.g., acetonitrile) using an evaporator at a temperature below 40°C.

- The residue is then reconstituted in a suitable solvent mixture (e.g., 1:1 acetonitrile:water) for analysis.

b. Chromatographic and Mass Spectrometric Conditions (LC-MS/MS):

- Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
- Analysis Mode: Electrospray Ionization (ESI) in both positive and negative modes may be required to detect various transformation products.
- Detection: Monitor two ion pair transitions for each analyte to ensure accurate identification and quantification.
- Calibration: Prepare a calibration curve using certified reference standards of **Halosulfuron-methyl** in the appropriate solvent. The limit of quantification (LOQ) in water has been reported as low as 0.05 ppb.

Determination of Halosulfuron-methyl Content by HPLC

This protocol is for determining the purity of a **Halosulfuron-methyl** technical sample using High-Performance Liquid Chromatography (HPLC) with a UV detector.

a. Preparation of Solutions:

- Standard Solution: Accurately weigh approximately 100 mg of **Halosulfuron-methyl** reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with 1,4-Dioxane. Further dilute 2.5 mL of this solution into a 25 mL flask with the same solvent.
- Sample Solution: Weigh an amount of the sample equivalent to 100 mg of **Halosulfuron-methyl** into a 100 mL volumetric flask. Prepare the solution in the same manner as the standard solution.

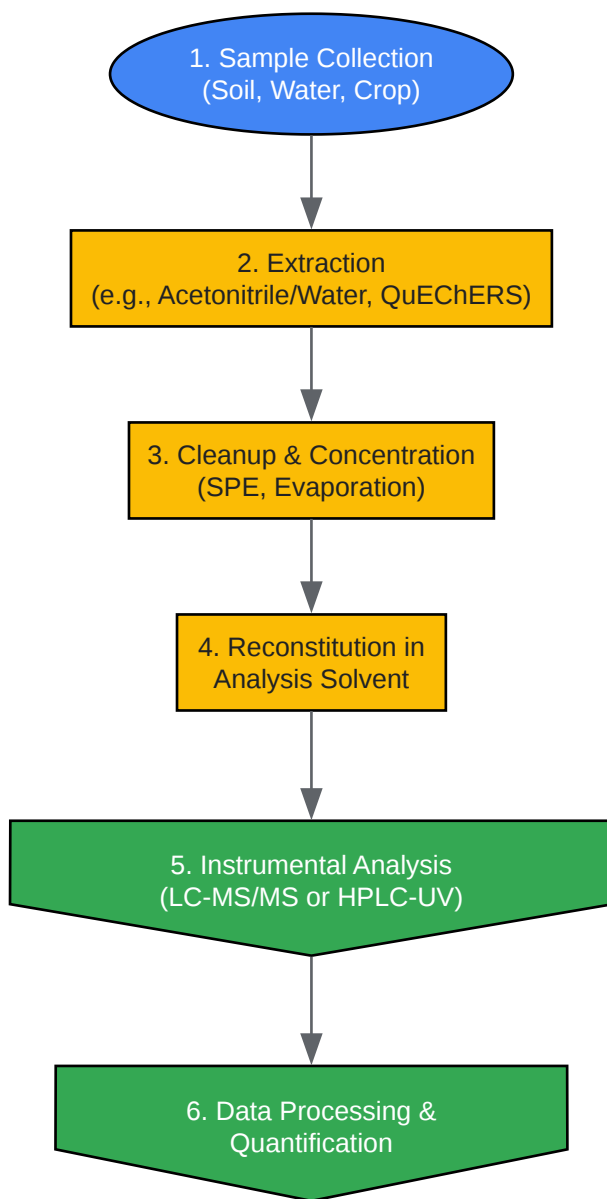
b. HPLC Operating Parameters:

- Instrument: HPLC with a UV detector.
- Column: C18 (25 cm x 4.6 mm i.d., 5 µm particle size).

- Mobile Phase: Acetonitrile + Water + Glacial Acetic Acid (500:500:0.25 v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 260 nm.
- Injection Volume: 20 µL.

c. Calculation: The percentage of **Halosulfuron-methyl** is calculated by comparing the peak area of the sample to the peak area of the standard.

General Analytical Workflow for Halosulfuron-methyl



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A generalized workflow for the analysis of **Halosulfuron-methyl**.

Efficacy and Application Data

The efficacy of **Halosulfuron-methyl** is dependent on the target weed species, its growth stage, and the application rate. The following table summarizes effective application rates for

the control of *Cyperus rotundus* (purple nutsedge) in sugarcane, a common application scenario.

Application Rate (g a.i./ha)	Weed Control Efficiency (%) of <i>C. rotundus</i>	Impact on Sugarcane	Reference
52.5 - 60.0	Lower efficacy compared to higher doses	Significantly higher tiller and millable cane numbers than untreated plots	
67.5	96.3 - 97.9%	Significantly higher cane yield; considered the optimal rate for effective control	
75.0	96.3 - 97.9%	On par with 67.5 g/ha dose in terms of yield and control	
150.0	96.3 - 97.9%	No observed phytotoxicity to sugarcane or follow-up crops	

Note: a.i./ha refers to active ingredient per hectare.

In glasshouse studies on *Navua sedge* (*Cyperus aromaticus*), an application rate of 75 g a.i./ha resulted in 100% mortality for plants treated at the seedling and pre-flowering stages, provided they did not have established rhizomes. However, for plants with established rhizomes, the herbicide was less effective at killing the rhizome, indicating the need for follow-up treatments.

Conclusion

Halosulfuron-methyl remains a critical tool in selective weed management due to its high efficacy against sedges and certain broadleaf weeds. Its mode of action, centered on the inhibition of the ALS enzyme, provides a clear biochemical target for understanding its

herbicidal effects. The analytical methods detailed, primarily based on liquid chromatography, allow for precise quantification in various matrices, which is essential for regulatory compliance, environmental monitoring, and formulation development. The data presented underscores the importance of appropriate application rates to achieve optimal weed control while ensuring crop safety. This guide provides foundational technical information for professionals engaged in the research and development of herbicidal compounds.

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